molecular formula C13H10N4O4S2 B3019753 5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-15-5

5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B3019753
CAS No.: 851944-15-5
M. Wt: 350.37
InChI Key: OHEPBLIOLZCOTE-UHFFFAOYSA-N
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Description

5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H10N4O4S2 and its molecular weight is 350.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of New Functionalized Derivatives : The compound has been involved in the synthesis of new functionalized derivatives, including primary and secondary amide derivatives, through reactions with amines. This synthesis demonstrates the compound's versatility in forming structurally diverse molecules (Peterlin-Mašič et al., 2000).

  • Antimicrobial Activity : Some derivatives of the compound have been synthesized and tested for antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Gein et al., 2015).

  • Anti-inflammatory Applications : Derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity, showing promise in this area (Doria et al., 1986).

  • Structural Modifications and Aggregation Insights : Research on structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines has provided insights into their conformational features, which could influence their pharmacological properties (Nagarajaiah & Begum, 2014).

  • Synthesis and Pharmacological Evaluation for Anti-inflammatory and Antinociceptive Activity : A new series of thiazolo[3,2-a]pyrimidine derivatives, potentially including the chemical , was synthesized and assessed for anti-inflammatory and antinociceptive activities, demonstrating the compound's relevance in pharmacological research (Alam et al., 2010).

Future Directions

Pyrimidines have a wide range of pharmacological effects and are considered a privileged scaffold in the development of more potent and efficacious drugs . The future directions in the research of pyrimidine derivatives could include the development of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Properties

IUPAC Name

5-oxo-N-(4-sulfamoylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4S2/c14-23(20,21)9-3-1-8(2-4-9)16-11(18)10-7-15-13-17(12(10)19)5-6-22-13/h1-7H,(H,16,18)(H2,14,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEPBLIOLZCOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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